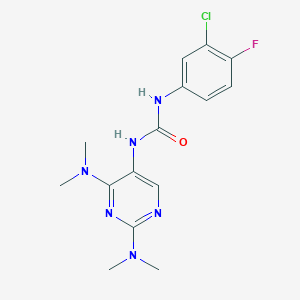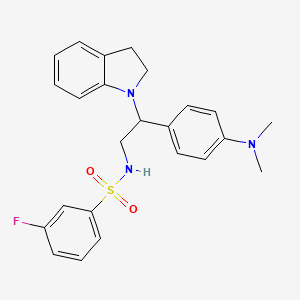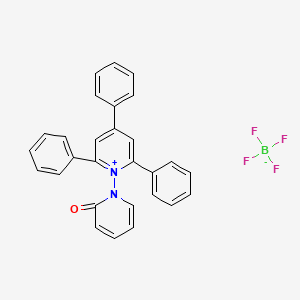
1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate, commonly known as TPP+, is a positively charged molecule that has been extensively studied for its biochemical and physiological effects. It is a potent fluorescent probe that is widely used in the field of biochemistry and molecular biology.
Mécanisme D'action
TPP+ is a positively charged molecule that can accumulate in negatively charged membranes and organelles. It can also bind to proteins and DNA due to its planar structure. The fluorescence of TPP+ is dependent on the membrane potential and can be used to monitor changes in membrane potential. TPP+ can also be used to monitor the activity of enzymes that are involved in the transport of ions across membranes.
Biochemical and Physiological Effects:
TPP+ has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the mitochondrial respiratory chain, leading to a decrease in ATP production. TPP+ has also been shown to induce apoptosis in cancer cells. Additionally, TPP+ has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TPP+ is its ability to selectively accumulate in negatively charged membranes and organelles. This property makes it an excellent tool for studying membrane potential and ion transport. Additionally, TPP+ is relatively easy to synthesize and can be used in a variety of experimental settings.
One limitation of TPP+ is its potential toxicity. High concentrations of TPP+ can lead to mitochondrial dysfunction and cell death. Additionally, the fluorescence of TPP+ is sensitive to changes in pH and can be affected by the presence of other molecules in the cell.
Orientations Futures
There are many potential future directions for research involving TPP+. One area of research could be to develop new derivatives of TPP+ that have improved fluorescence properties or are less toxic. Another area of research could be to study the binding of TPP+ to specific proteins and DNA sequences. Additionally, TPP+ could be used in the development of new diagnostic tools for various diseases.
Conclusion:
In conclusion, TPP+ is a unique molecule that has many potential applications in scientific research. It is a potent fluorescent probe that can be used to study a variety of biological processes. While there are limitations to its use, TPP+ has many advantages that make it a valuable tool for researchers. With continued research, TPP+ has the potential to lead to new discoveries in the field of biochemistry and molecular biology.
Méthodes De Synthèse
The synthesis of TPP+ involves the reaction of pyridine with benzaldehyde and acetophenone in the presence of a strong acid catalyst. The resulting product is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt of TPP+. The synthesis of TPP+ is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
TPP+ has been extensively used in scientific research due to its unique fluorescence properties. It is commonly used as a fluorescent probe to study biological processes such as membrane potential, ion transport, and enzyme activity. TPP+ can also be used to study the binding of drugs to proteins and DNA. Additionally, TPP+ has been used as a diagnostic tool for various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2,4,6-triphenylpyridin-1-ium-1-yl)pyridin-2-one;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N2O.BF4/c31-28-18-10-11-19-29(28)30-26(23-14-6-2-7-15-23)20-25(22-12-4-1-5-13-22)21-27(30)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEGUHNQFPKGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N4C=CC=CC4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459014.png)


![Methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2459021.png)
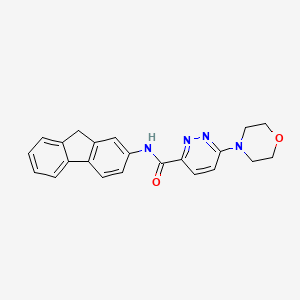
![(3,4-Difluorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2459024.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-chlorobenzoate](/img/structure/B2459029.png)
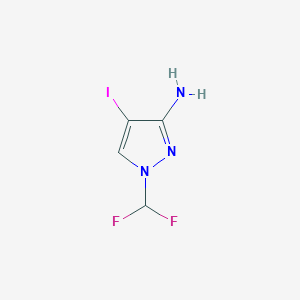
![3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2459031.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B2459032.png)

